molecular formula C22H30ClN3O4 B4972282 ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride

ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride

Cat. No.: B4972282
M. Wt: 435.9 g/mol
InChI Key: RJZDXXFKPBNLLR-UHFFFAOYSA-N
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Description

Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzazepine core, an isopropylamino group, and a carbamate moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzazepine core through a series of cyclization reactions. The isopropylamino group can then be introduced via nucleophilic substitution, followed by the addition of the carbamate moiety through a carbamoylation reaction. The final product is obtained as a hydrate and hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification process is also crucial to ensure the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzob

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrate;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other benzazepine derivatives, carbamates, and isopropylamino-containing molecules.

    Uniqueness: The combination of the benzazepine core, isopropylamino group, and carbamate moiety in a single molecule is relatively rare, giving this compound distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3.ClH.H2O/c1-4-28-22(27)24-18-12-11-17-10-9-16-7-5-6-8-19(16)25(20(17)13-18)21(26)14-23-15(2)3;;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZDXXFKPBNLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)C)C=C1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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